Tetracycline

Pharmacokinetics Lipophilicity Tissue Distribution

Tetracycline is the non-negotiable baseline comparator for clinical microbiology and antibiotic development per CLSI M100 guidelines. Its distinct low lipophilicity and primary renal excretion make it irreplaceable by second-generation analogs like doxycycline or minocycline. • MIC Reference Standard: Required for generating comparative MIC data against bacterial isolates when evaluating newer tetracycline derivatives (eravacycline, tigecycline, omadacycline). • Pharmacokinetic Modeling: Ideal for renal drug disposition studies; substituting a more lipophilic, hepatically cleared analog would confound results. • Environmental Fate Calibration: Documented aqueous instability and pH-sensitivity make it the essential standard for hydrolysis kinetics and degradation pathway studies in water/soil systems.

Molecular Formula C22H24N2O8
Molecular Weight 444.4 g/mol
CAS No. 64-75-5
Cat. No. B560013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracycline
CAS64-75-5
SynonymsNCI-c55561
Molecular FormulaC22H24N2O8
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESCC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
InChIInChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10-,15-,21+,22-/m0/s1
InChIKeyNWXMGUDVXFXRIG-WESIUVDSSA-N
Commercial & Availability
Standard Pack Sizes80 mg / 500 mg / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility50 to 100 mg/mL at 72 °F (NTP, 1992)

Tetracycline Hydrochloride (CAS 64-75-5): Foundational Broad-Spectrum Polyketide Antibiotic for Research and Clinical Applications


Tetracycline (CAS 64-75-5) is a first-generation, broad-spectrum polyketide antibiotic belonging to the tetracycline class [1]. It functions as a bacteriostatic agent by reversibly binding to the 30S subunit of the bacterial ribosome, thereby inhibiting protein synthesis by blocking the attachment of charged aminoacyl-tRNA to the mRNA-ribosome complex [2]. This foundational compound serves as a critical reference standard for both research into bacterial resistance mechanisms and as a comparator for the development and evaluation of newer tetracycline derivatives [3].

Why First-Generation Tetracycline Cannot Be Substituted with Doxycycline or Minocycline for Specific Research and Industrial Needs


Despite belonging to the same class, tetracycline exhibits distinct physicochemical and pharmacokinetic properties that preclude direct substitution with second-generation analogs like doxycycline or minocycline. Key differences in lipophilicity, oral bioavailability, susceptibility to chelation, and primary routes of excretion mean that tetracycline is not clinically interchangeable with its derivatives for all indications [1]. Furthermore, its unique profile as a less lipophilic, primarily renally-excreted molecule makes it the essential baseline comparator in studies of bacterial resistance, pharmacokinetic modeling, and environmental fate, where substitution with a more modern analog would invalidate the experimental framework [2]. The following quantitative evidence details these critical, non-interchangeable characteristics.

Quantitative Evidence for Tetracycline Differentiation: Comparative Data on Bioavailability, Lipophilicity, and Stability


Significantly Lower Lipophilicity and Tissue Penetration Compared to Second-Generation Analogs

Tetracycline is significantly less lipophilic than its second-generation successors. This property directly impacts its distribution profile. Second-generation tetracyclines like doxycycline and minocycline are 3- to 5-fold more lipophilic, which enhances their tissue penetration and contributes to higher volumes of distribution [1]. For example, in a study in dogs, the lipophilicity of tetracycline was markedly lower, which correlated with a smaller volume of distribution compared to minocycline and doxycycline [2]. This difference is not merely academic; it dictates which compound is appropriate for studies targeting specific tissue compartments or modeling the behavior of less lipophilic compounds.

Pharmacokinetics Lipophilicity Tissue Distribution

Lower and More Variable Oral Bioavailability Than Doxycycline and Minocycline

Tetracycline's oral bioavailability is substantially lower and more variable than that of doxycycline and minocycline. While approximately 60-80% of an oral tetracycline dose is absorbed in fasting adults [1], this is markedly lower than the bioavailability of doxycycline and minocycline, which consistently exceeds 90% [2]. Furthermore, tetracycline absorption is profoundly reduced by the presence of food and divalent cations due to chelation [3]. In contrast, the absorption of doxycycline and minocycline is significantly less affected by food [3]. This stark difference in absorption profile makes tetracycline a distinct entity for studies of oral drug delivery, nutrient-drug interactions, and for applications where precise, consistent serum levels from oral dosing are less critical.

Pharmacokinetics Bioavailability Oral Absorption

Primary Renal Excretion Versus Fecal Elimination in Modern Analogs

A key differentiator for tetracycline is its primary route of elimination. Tetracycline is predominantly excreted unchanged in the urine via glomerular filtration, with 40-70% of an administered dose recovered in urine [1]. This is in direct contrast to doxycycline, eravacycline, and omadacycline, which are primarily eliminated via the intestinal tract and feces, largely as inactive metabolites or conjugates [2]. This fundamental pharmacokinetic difference means tetracycline cannot be substituted for these agents in studies involving renal function, drug clearance modeling, or the development of renally-targeted therapies.

Pharmacokinetics Drug Elimination Excretion Route

Inferior Aqueous Stability and pH Sensitivity Compared to Doxycycline in Formulations

For extemporaneous compounding and formulation development, tetracycline demonstrates significantly poorer aqueous stability than doxycycline. In a study of tetracycline-formulated mouthwash stored at 5°C and 30°C, the compound exhibited substantial degradation over 7–21 days, while doxycycline showed a better overall stability profile under identical conditions [1]. The degradation of tetracycline is highly pH-dependent, with increased instability at higher pH ranges (7–8.5), limiting its formulation in certain aqueous vehicles [2]. This instability directly informs procurement for research requiring stable, long-lasting liquid formulations or for studies modeling drug degradation.

Pharmaceutical Formulation Chemical Stability Compounding

Role as the Foundational Baseline Comparator in Antimicrobial Susceptibility Testing

Tetracycline serves as the essential, class-defining baseline comparator in antimicrobial susceptibility testing for all newer tetracycline derivatives. Minimum Inhibitory Concentration (MIC) values for agents like tigecycline, eravacycline, and omadacycline are consistently reported and interpreted in relation to tetracycline's MIC against the same bacterial strains to assess improvements in spectrum and potency . For instance, a 2024 study on carbapenemase-producing Enterobacterales found that while the newer agents eravacycline and tigecycline showed improved activity (MIC90 of 1 and 2 mg/L, respectively), the tetracycline MIC90 was significantly higher at >32 mg/L, underscoring the gap in potency [1]. Tetracycline is the metric against which progress in this antibiotic class is measured, making it an indispensable procurement item for any laboratory conducting resistance surveillance or novel antibiotic development.

Antimicrobial Susceptibility MIC Testing Resistance Mechanisms

Tetracycline: Optimal Research and Industrial Application Scenarios for Procurement


Use as the Gold-Standard Comparator for Antimicrobial Susceptibility Testing and Resistance Surveillance

Based on its role as the foundational class comparator (Section 3, Evidence 5), procurement of tetracycline is essential for clinical microbiology and public health laboratories. It serves as the non-negotiable baseline for generating comparative MIC data against bacterial isolates. When testing the efficacy of newer tetracycline derivatives like eravacycline, tigecycline, or omadacycline, tetracycline MIC values are required by regulatory guidelines (e.g., CLSI M100 ) to establish the spectrum of activity and detect cross-resistance. This ensures any laboratory involved in antibiotic development, hospital formulary decisions, or epidemiological tracking of resistance genes (tet genes) must stock tetracycline as a primary reference standard.

Model Compound for Pharmacokinetic Studies Involving Primary Renal Clearance and Low Lipophilicity

Tetracycline's distinct pharmacokinetic profile, specifically its primary renal excretion (Section 3, Evidence 3) and low lipophilicity (Section 3, Evidence 1), makes it uniquely suited for specific research models. Investigators studying drug disposition in renal impairment, developing in vitro models of glomerular filtration, or assessing the impact of low lipophilicity on tissue distribution should procure tetracycline. Substituting a more lipophilic, hepatically/fecally cleared analog like doxycycline or minocycline would fundamentally alter the study's pharmacokinetic parameters and confound the results. Tetracycline is the optimal choice when the research question specifically concerns the behavior of a renally-cleared, less lipophilic molecule.

Calibration Standard for Tetracycline Degradation and Environmental Fate Studies

The documented aqueous instability and pH-sensitivity of tetracycline (Section 3, Evidence 4) are not just a formulation challenge; they are a critical characteristic for a specific research domain. Environmental scientists and engineers require tetracycline as a calibration standard to study the degradation pathways, hydrolysis kinetics, and environmental fate of tetracycline-class antibiotics in water and soil systems [1]. Its propensity to form stable chelates with metal ions (Section 3, Evidence 2) is also central to research on the mobility and bioavailability of antibiotics in agricultural runoff and wastewater treatment. For these applications, a more stable analog like doxycycline would be an inappropriate and misleading substitute.

Negative Control or Baseline for Food-Drug and Chelation Interaction Studies

Tetracycline's high susceptibility to absorption impairment by food and divalent/trivalent cations (Section 3, Evidence 2) makes it the ideal compound for studying these interactions. In pharmaceutical research, it can serve as a positive control for chelation or as a baseline comparator when evaluating the improved absorption profiles of newer tetracycline derivatives like sarecycline or omadacycline. For studies investigating the design of formulations that mitigate food effects or for modeling drug-nutrient interactions, tetracycline is the quintessential model compound due to its well-characterized and pronounced susceptibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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